An In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Properties, Protocols, and Applications
An In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 11-Cyanoundecyltrimethoxysilane, a versatile organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its characteristics, experimental protocols, and key applications.
Core Chemical and Physical Properties
11-Cyanoundecyltrimethoxysilane, with the CAS number 253788-37-3, is a bifunctional molecule featuring a terminal nitrile group and a trimethoxysilyl group.[1][2] This unique structure allows it to act as a surface modifying agent and a coupling agent in a variety of applications. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H31NO3Si | [1][2] |
| Molecular Weight | 301.5 g/mol | [1][2] |
| CAS Number | 253788-37-3 | [1][2] |
| Boiling Point | 160 °C at 1 mmHg | [2] |
| Density | 0.933 g/cm³ | [2] |
| Refractive Index | 1.4394 | [2] |
| Melting Point | Not available | |
| Solubility | Information not available |
Reactivity and Stability
The reactivity of 11-Cyanoundecyltrimethoxysilane is primarily dictated by its two functional groups: the trimethoxysilyl group and the terminal cyano (nitrile) group.
Hydrolysis and Condensation of the Trimethoxysilyl Group: The trimethoxysilyl end of the molecule readily undergoes hydrolysis in the presence of water to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of various substrates (e.g., glass, silicon wafers, metal oxides) to form stable covalent Si-O-substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network. This process is the basis for the formation of self-assembled monolayers (SAMs).
Reactions of the Cyano Group: The terminal nitrile group is a versatile functional handle that can participate in various chemical transformations. Notably, it can react with alkynes in a thermally activated 1,3-dipolar cycloaddition, a type of "click chemistry" reaction, to form a tetrazole linkage. This specific reactivity makes it valuable for the covalent immobilization of molecules containing alkyne groups.
The stability of 11-Cyanoundecyltrimethoxysilane is generally good under anhydrous conditions. However, it is sensitive to moisture due to the hydrolyzable trimethoxysilyl group. Therefore, it should be stored in a dry, inert atmosphere.
Experimental Protocols
Formation of Self-Assembled Monolayers (SAMs) on a Silicon Wafer
The following is a general procedure for the formation of a 11-Cyanoundecyltrimethoxysilane SAM on a silicon wafer, adapted from established protocols for similar organosilanes.
Materials:
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Silicon wafers
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11-Cyanoundecyltrimethoxysilane
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Anhydrous toluene (or other suitable anhydrous solvent)
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Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
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Deionized water
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Ethanol
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Nitrogen gas
Procedure:
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Substrate Cleaning:
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Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
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Rinse the wafers thoroughly with deionized water.
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Rinse with ethanol.
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Dry the wafers under a stream of dry nitrogen gas.
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Silanization:
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Prepare a dilute solution (e.g., 1-5 mM) of 11-Cyanoundecyltrimethoxysilane in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.
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Immerse the cleaned and dried silicon wafers in the silane solution.
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Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or slightly elevated temperature. The reaction time can be optimized to achieve a well-ordered monolayer.
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Remove the wafers from the solution.
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Rinsing and Curing:
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Rinse the wafers sequentially with fresh toluene and then ethanol to remove any physisorbed silane molecules.
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Dry the wafers under a stream of dry nitrogen.
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To promote the formation of a stable, cross-linked monolayer, the coated wafers can be cured by baking at an elevated temperature (e.g., 100-120 °C) for a short period (e.g., 30-60 minutes).
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Logical Workflow for SAM Formation:
Caption: Workflow for the formation of a self-assembled monolayer.
Spectroscopic Data
Detailed experimental spectra for 11-Cyanoundecyltrimethoxysilane are not widely published. Researchers should expect to perform their own analytical characterization. The following provides an overview of the expected spectral features based on the molecule's structure.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (-OCH₃) around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets in the aliphatic region (approx. 0.6-2.5 ppm). The methylene group adjacent to the silicon atom and the methylene group adjacent to the nitrile group will have distinct chemical shifts.
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¹³C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will appear in the range of approximately 14-33 ppm. The carbon of the nitrile group will be observed further downfield, typically in the range of 115-125 ppm.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for confirming the presence of the key functional groups:
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C≡N stretch: A sharp, medium-intensity absorption band around 2245 cm⁻¹ is characteristic of the nitrile group.
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Si-O-C stretch: Strong absorption bands in the region of 1080-1190 cm⁻¹ are indicative of the Si-O-C linkages of the trimethoxysilyl group.
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C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain.
4.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition.
Applications in Research and Development
The unique bifunctional nature of 11-Cyanoundecyltrimethoxysilane makes it a valuable tool in various fields, particularly in surface science and biotechnology.
Surface Modification and Self-Assembled Monolayers (SAMs)
As detailed in the experimental protocol, this silane is used to create well-defined SAMs on a variety of substrates. The terminal nitrile groups of the SAM can then be used to further functionalize the surface, for example, by attaching biomolecules or other organic moieties. This allows for the precise tailoring of surface properties such as wettability, adhesion, and biocompatibility.
Biosensor Fabrication
11-Cyanoundecyltrimethoxysilane is employed in the fabrication of biosensors. The silane is used to functionalize the surface of a transducer (e.g., an electrode or a silicon nanowire). The terminal nitrile groups can then be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or DNA probes. This provides a stable and oriented attachment of the biological component, which is crucial for the sensitivity and specificity of the biosensor.
Signaling Pathway for a Generic Biosensor:
Caption: Generic signaling pathway in a biosensor.
Safety and Handling
11-Cyanoundecyltrimethoxysilane should be handled with care in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of 11-Cyanoundecyltrimethoxysilane. For specific applications, further optimization of experimental conditions and thorough characterization are recommended.
